(5Z)-5-[(3,5-dibromo-4-ethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
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Overview
Description
(5Z)-5-[(3,5-dibromo-4-ethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a thiazolidinone ring, which is a five-membered ring containing both sulfur and nitrogen atoms, and is substituted with dibromo and ethoxy groups on the benzylidene moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[(3,5-dibromo-4-ethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one typically involves the condensation of 3,5-dibromo-4-ethoxybenzaldehyde with thiosemicarbazide under acidic or basic conditions to form the corresponding thiosemicarbazone. This intermediate is then cyclized to form the thiazolidinone ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-[(3,5-dibromo-4-ethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiazolidine derivative.
Substitution: The dibromo groups can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles like primary amines or thiols in the presence of a base (e.g., sodium hydroxide) are used.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Substituted thiazolidinone derivatives with various functional groups.
Scientific Research Applications
(5Z)-5-[(3,5-dibromo-4-ethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (5Z)-5-[(3,5-dibromo-4-ethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with various molecular targets and pathways. The compound’s thiazolidinone ring can interact with enzymes and proteins, potentially inhibiting their activity. The dibromo and ethoxy groups may enhance the compound’s binding affinity and specificity for certain targets. The exact molecular pathways involved depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 5-(3,5-Dibromo-4-ethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl acetic acid
- 5-(3,5-Dibromo-4-ethoxybenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione
Uniqueness
(5Z)-5-[(3,5-dibromo-4-ethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is unique due to its specific substitution pattern on the benzylidene moiety and the presence of both thioxo and thiazolidinone functionalities. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H9Br2NO2S2 |
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Molecular Weight |
423.1g/mol |
IUPAC Name |
(5Z)-5-[(3,5-dibromo-4-ethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C12H9Br2NO2S2/c1-2-17-10-7(13)3-6(4-8(10)14)5-9-11(16)15-12(18)19-9/h3-5H,2H2,1H3,(H,15,16,18)/b9-5- |
InChI Key |
MSZVKVUBJUMXSS-UITAMQMPSA-N |
SMILES |
CCOC1=C(C=C(C=C1Br)C=C2C(=O)NC(=S)S2)Br |
Isomeric SMILES |
CCOC1=C(C=C(C=C1Br)/C=C\2/C(=O)NC(=S)S2)Br |
Canonical SMILES |
CCOC1=C(C=C(C=C1Br)C=C2C(=O)NC(=S)S2)Br |
Origin of Product |
United States |
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